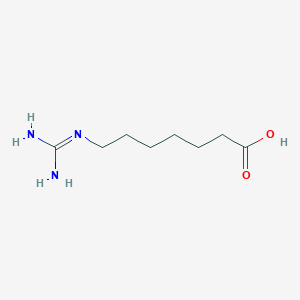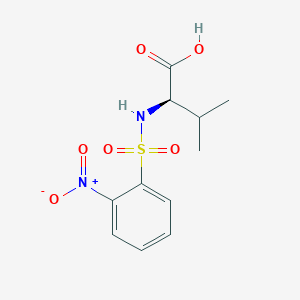![molecular formula C17H22N2O2 B8537214 Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate](/img/structure/B8537214.png)
Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a tetrahydro-pyridoindole core and a tert-butyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate typically involves multiple steps. One common method starts with the preparation of the tetrahydro-pyridoindole core through a cyclization reaction. This is followed by the introduction of the carbamic acid tert-butyl ester group via a carbamoylation reaction. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques to achieve high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies have shown that it can influence neurotransmitter levels, enzyme activity, and gene expression, contributing to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (6,7,8,9-Tetrahydro-pyrido[1,2-a]indol-8-yl)-carbamic acid methyl ester
- (6,7,8,9-Tetrahydro-pyrido[1,2-a]indol-8-yl)-carbamic acid ethyl ester
- (6,7,8,9-Tetrahydro-pyrido[1,2-a]indol-8-yl)-carbamic acid isopropyl ester
Uniqueness
Compared to its analogs, Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate is unique due to its tert-butyl ester group, which imparts distinct physicochemical properties. This functional group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Propiedades
Fórmula molecular |
C17H22N2O2 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
tert-butyl N-(6,7,8,9-tetrahydropyrido[1,2-a]indol-8-yl)carbamate |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)18-13-8-9-19-14(11-13)10-12-6-4-5-7-15(12)19/h4-7,10,13H,8-9,11H2,1-3H3,(H,18,20) |
Clave InChI |
NFSFIFHYJTYGHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN2C(=CC3=CC=CC=C32)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


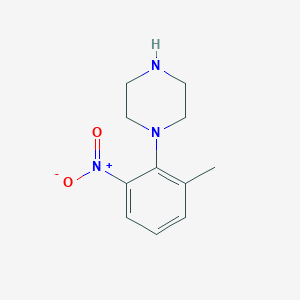
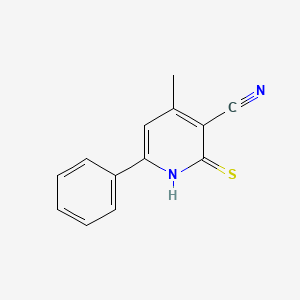
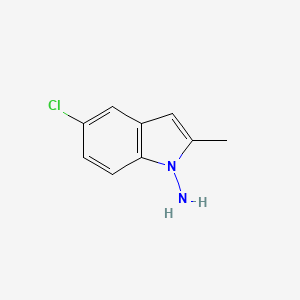
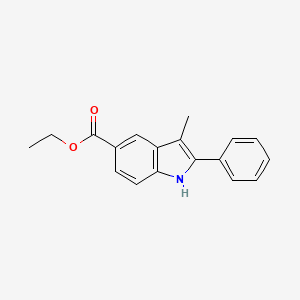
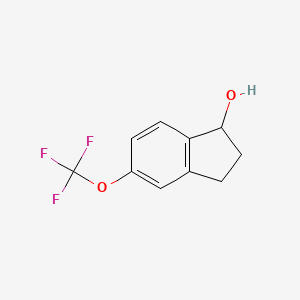
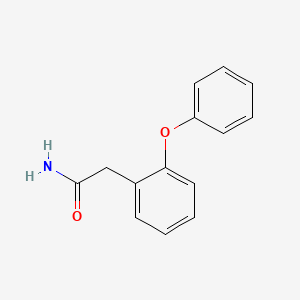
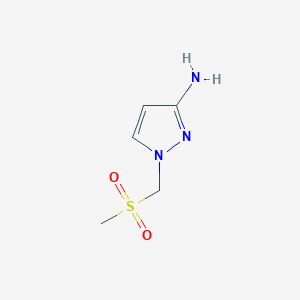
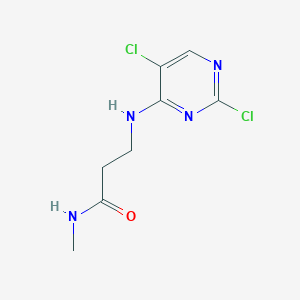
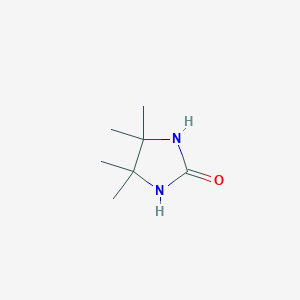
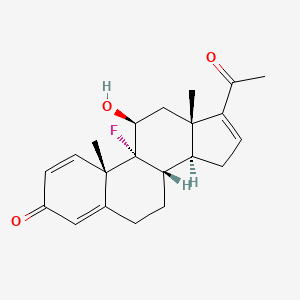
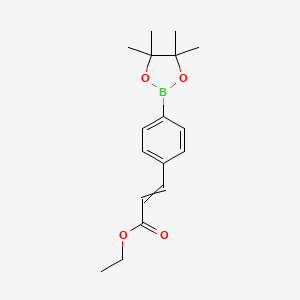
![3-Pyridinecarboxylic acid,4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,methyl ester](/img/structure/B8537209.png)
